1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine

Laser-induced fluorescence Chiral derivatization Detection limit

1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine, commonly designated as NBD-APy, belongs to the benzofurazan (2,1,3-benzoxadiazole) class of fluorescent derivatization reagents. It is an optically active chiral reagent specifically developed for pre-column derivatization of carboxylic acid enantiomers, enabling their separation and sensitive detection by high-performance liquid chromatography (HPLC).

Molecular Formula C10H11N5O3
Molecular Weight 249.23 g/mol
Cat. No. B12506635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine
Molecular FormulaC10H11N5O3
Molecular Weight249.23 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
InChIInChI=1S/C10H11N5O3/c11-6-3-4-14(5-6)7-1-2-8(15(16)17)10-9(7)12-18-13-10/h1-2,6H,3-5,11H2
InChIKeyQSDDQXROWUJAJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine (NBD-APy): Chiral Fluorescent Derivatization Reagent for Carboxylic Acid Enantiomer Analysis


1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine, commonly designated as NBD-APy, belongs to the benzofurazan (2,1,3-benzoxadiazole) class of fluorescent derivatization reagents. It is an optically active chiral reagent specifically developed for pre-column derivatization of carboxylic acid enantiomers, enabling their separation and sensitive detection by high-performance liquid chromatography (HPLC) [1]. The compound features a 7-nitrobenzoxadiazole fluorophore linked to a chiral 3-aminopyrrolidine moiety, which introduces stereochemical discrimination upon diastereomer formation with chiral analytes [1]. This structural design distinguishes it from achiral NBD-based labels such as NBD-Cl and NBD-F, which cannot resolve enantiomers without additional chiral selectors.

Why Achiral NBD Labels and Alternative Benzofurazan Chiral Reagents Cannot Substitute 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine


Achiral NBD reagents such as NBD-Cl and NBD-F are widely used for amine labeling but lack the chiral pyrrolidine moiety required to form diastereomers; consequently, they cannot resolve enantiomeric mixtures without chiral stationary phases or chiral mobile-phase additives [1]. Among benzofurazan-based chiral reagents bearing the same 3-aminopyrrolidine chiral handle, the 4-position substituent on the benzoxadiazole ring—nitro (NBD-APy), dimethylaminosulfonyl (DBD-APy), or aminosulfonyl (ABD-APy)—directly governs the fluorescence emission wavelength, detection sensitivity, and chromatographic resolution of the resulting diastereomers [2]. Replacing NBD-APy with DBD-APy shifts the emission maximum from 540 nm to 580 nm and changes the limit of detection by up to 3.8-fold depending on the detection mode, making generic substitution scientifically invalid when method specifications are tuned to a specific reagent.

Quantitative Differentiation Evidence for 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine Against Closest Analogs


Laser-Induced Fluorescence Detection Limit 3.8× Lower than DBD-APy and 10× Lower than ABD-APy

Under reversed-phase HPLC coupled with argon-ion laser-induced fluorescence (LIF) detection at 488 nm, the naproxen-derived diastereomer of NBD-APy exhibited a minimum detectable level of 2.9 fmol, which is 3.8-fold lower (more sensitive) than the 11 fmol observed for DBD-APy-Nap and 10-fold lower than the 29 fmol for ABD-APy-Nap [1]. This head-to-head comparison demonstrates that the nitro-substituted benzoxadiazole core of NBD-APy provides superior LIF detectability among the three chiral benzofurazan reagents sharing the same chiral 3-aminopyrrolidine handle.

Laser-induced fluorescence Chiral derivatization Detection limit HPLC

Fluorescence Emission at 540 nm Enables Blue-Shifted Detection Relative to DBD-APy (580 nm) and ABD-APy (585 nm)

The naproxen diastereomeric amide derivative of NBD-APy displays a maximum fluorescence emission at 540 nm (excitation 470 nm), which is 40 nm blue-shifted compared to DBD-APy-Nap (580 nm) and 45 nm blue-shifted compared to ABD-APy-Nap (585 nm) [1]. This shorter emission wavelength positions NBD-APy derivatives further from the long-wavelength autofluorescence region commonly encountered in biological matrices, potentially reducing background interference without sacrificing quantum efficiency.

Fluorescence spectroscopy Emission wavelength Diastereomer detection Benzofurazan

Chiral Diastereomer Resolution (Rs 1.62–7.60) Unattainable with Achiral NBD-Cl or NBD-F Reagents

NBD-APy reacts with chiral carboxylic acids in the presence of 2,2′-dipyridyl disulfide and triphenylphosphine to form diastereomeric amides that are readily resolved on conventional reversed-phase (Rs 1.62–6.96) and normal-phase (Rs 2.58–7.60) columns [1]. In contrast, achiral NBD-Cl, which labels amine groups, does not form diastereomers and therefore cannot separate enantiomers without a chiral selector; a microfluidics study confirmed that NBD-Cl-derivatized pseudoephedrine enantiomers could not be resolved on reversed-phase columns even with β-cyclodextrin additives [2]. This chiral discrimination is an inherent property of the 3-aminopyrrolidine substituent unique to NBD-APy and its benzofurazan analogs.

Chiral resolution Diastereomer separation HPLC Achiral vs chiral labeling

Conventional Fluorescence Detection Limit of 15 fmol Provides 2× Better Sensitivity than ABD-APy (30 fmol)

Under conventional HPLC-fluorescence detection conditions, the detection limit (S/N = 2) of NBD-APy-naproxen diastereomer was 15 fmol, compared to 10 fmol for DBD-APy-Nap and 30 fmol for ABD-APy-Nap [1]. While DBD-APy is marginally more sensitive in this mode, NBD-APy achieves a 2-fold lower detection limit than ABD-APy, positioning it as the intermediate-sensitivity option that retains the advantage of the shortest emission wavelength and highest LIF sensitivity among the series.

Fluorescence detection Limit of detection HPLC Diastereomer

Bioanalytical Validation: Ibuprofen Enantiomers Resolved in Rat Plasma and Human Urine Without Endogenous Interference

NBD-APy-derivatized ibuprofen enantiomers spiked into rat plasma and human urine were completely separated on an ODS column using water–acetonitrile mobile phase, with no interference from endogenous compounds detected by LIF [1]. The method demonstrated negligible reagent mutagenicity by Ames test (Salmonella typhimurium TA100 and TA98), supporting its suitability for routine bioanalytical workflows [1].

Bioanalysis Pharmacokinetics Ibuprofen Enantiomer separation

Optimal Application Scenarios for 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine Based on Quantitative Differentiation Evidence


Enantiomeric Purity Testing of Chiral Carboxylic Acid Drug Substances and Intermediates

Pharmaceutical quality control laboratories requiring baseline separation of chiral carboxylic acid enantiomers (e.g., naproxen, ibuprofen, ketoprofen) without investment in chiral chromatography columns. NBD-APy converts enantiomers into diastereomers resolvable on standard reversed-phase columns with Rs values between 1.62 and 7.60 [1], enabling direct integration of enantiomeric excess on conventional HPLC instrumentation.

Ultra-Trace Pharmacokinetic and Metabolomic Studies Using Laser-Induced Fluorescence Detection

Preclinical and clinical studies where sample volume is limited and femtogram-level detection is required. NBD-APy delivers a 3.8-fold lower LIF detection limit than DBD-APy and 10-fold lower than ABD-APy [1], making it the preferred choice when coupling HPLC to argon-ion LIF detectors for quantifying chiral drugs and their metabolites in micro-volume plasma or tissue samples.

Bioanalytical Method Development for Chiral Anti-Inflammatory Drugs in Complex Matrices

Development of regulatory-compliant bioanalytical methods for ibuprofen and related 2-arylpropionic acids in plasma and urine. NBD-APy-derivatized enantiomers exhibit complete separation from endogenous matrix components on simple ODS columns with isocratic water–acetonitrile elution [1], and the reagent's negative Ames test supports safe routine use in bioanalytical laboratories [1].

Microfluidics-Integrated High-Throughput Chiral Analysis

Accelerated pre-column derivatization workflows where reaction time is critical. NBD-APy has been successfully deployed in microfluidics-based systems with derivatization completed within 5 minutes at room temperature, followed by direct HPLC-fluorescence quantitation at 540 nm emission [2], enabling rapid enantiomeric profiling of pharmaceutical formulations.

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